

# Spectroscopic Deep Dive: A Comparative Analysis of Spiro[5.5]undecane Derivatives

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## Compound of Interest

Compound Name: 3-Oxaspiro[5.5]undecane-2,4-dione

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A detailed examination of the spectroscopic signatures of various spiro[5.5]undecane derivatives reveals key structural insights crucial for their identification and characterization in research and drug development. This guide provides a comparative analysis of their performance across major spectroscopic techniques, supported by experimental data and detailed protocols.

The unique three-dimensional architecture of spiro[5.5]undecane and its derivatives, characterized by two six-membered rings joined by a common spiro carbon, gives rise to distinct spectroscopic features. These compounds are of significant interest in medicinal chemistry due to their diverse biological activities. Understanding their spectroscopic properties is paramount for confirming their synthesis, elucidating their structure, and studying their interactions with biological targets.

This guide focuses on a comparative analysis of representative spiro[5.5]undecane derivatives, including oxygen- and nitrogen-containing analogues, across  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and UV-Visible Spectroscopy.

## Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for a selection of spiro[5.5]undecane derivatives, offering a side-by-side comparison of their characteristic signals.

Table 1:  $^1\text{H}$  NMR and  $^{13}\text{C}$  NMR Spectroscopic Data

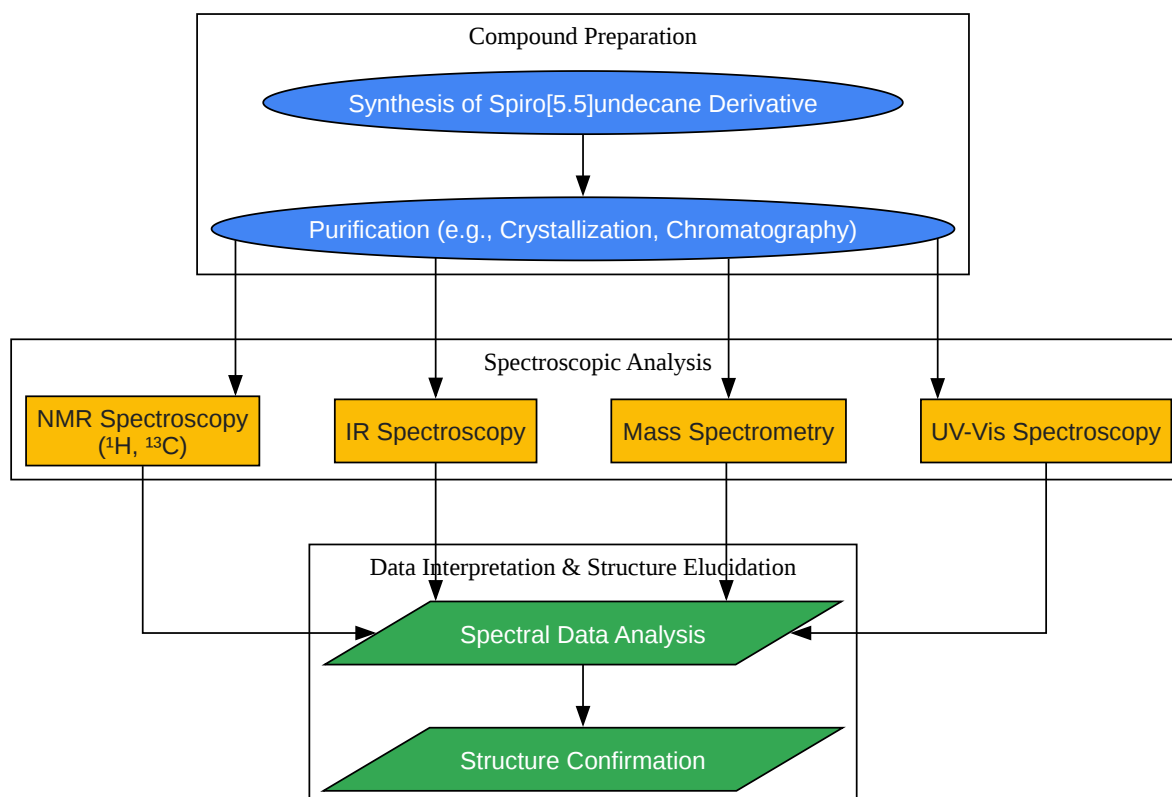
Compound	$^1\text{H}$ NMR ( $\delta$ , ppm)	$^{13}\text{C}$ NMR ( $\delta$ , ppm)
3,3-Dimethyl-7,11-diphenyl-spiro[5.5]undecane-1,5,9-trione	0.08 (s, 6H, 2xMe), 1.60 (s, 2H, H-4), 2.01 (s, 2H, H-2), 2.45 (dd, 2H, Heq-8, Heq-10), 3.20 (dd, 2H, Hax-8, Hax-10), 3.73 (dd, 2H, Hax-7, Hax-11), 7.12-7.19 (m, 10H, Ar-H)[1]	Spirocarbon (C-6) estimated around 68-70 ppm.[1] Other signals not explicitly reported.
7,11-Bis-(2-methylphenyl)-2,4-diazaspiro[5.5]undecane-1,3,5,9-tetraone	N-H protons: $\delta$ 11.00-11.84.[2]	Carbonyl (C-1, C-5): $\delta$ 167.91-175.00; Carbonyl (C-9): $\delta$ 205.79-209.44; C-8, C-10: $\delta$ 44.05-48.76.[2]
3-Benzylidene-1,5-dioxaspiro[5.5]undecane-2,4-dione	Data not readily available in cited literature.	Data not readily available in cited literature.

Table 2: IR, Mass Spectrometry, and UV-Vis Spectroscopic Data

Compound	IR (cm <sup>-1</sup> )	Mass Spectrometry (m/z)	UV-Vis (λ <sub>max</sub> , nm)
3,3-Dimethyl-7,11-diphenyl-spiro[5.5]undecane-1,5,9-trione	1700 (C=O), 1670 (C=O), 1595, 1490, 1445[1]	374.22 (M <sup>+</sup> )[1]	Data not readily available.
7,11-Bis-(2-methylphenyl)-2,4-diazaspiro[5.5]undecane-1,3,5,9-tetraone	3220 (N-H), 1750, 1700, 1670 (C=O), 1560, 1520[2]	390.2 (M <sup>+</sup> )[2]	216, 267[2]
3-(2,3,4-Trimethoxybenzylidene)-1,5-dioxaspiro[5.5]undecane-2,4-dione	Characterized by IR, but specific values not detailed in the abstract.[3]	Data not readily available.	Characterized by UV-Vis, but specific values not detailed in the abstract.[3]
Spiro[5.5]undecane (Parent Compound)	Not applicable.	152 (M <sup>+</sup> )[4]	Not applicable.

## Experimental Workflow

The general workflow for the spectroscopic analysis of a synthesized spiro[5.5]undecane derivative is outlined below. This process ensures a comprehensive characterization of the compound's chemical structure.



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